molecular formula C7H13ClN2O B1403475 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride CAS No. 1419101-36-2

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride

Cat. No.: B1403475
CAS No.: 1419101-36-2
M. Wt: 176.64 g/mol
InChI Key: KRHJBLDCMRRWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a synthetically valuable spirocyclic chemical scaffold of high interest in medicinal chemistry and drug discovery research. The diazaspiro[3.5]nonane core structure is a privileged framework used in the design of novel bioactive molecules. Recent research has demonstrated the application of similar diazaspiro[3.5]nonane derivatives as covalent inhibitors of the KRAS G12C oncogenic mutant, a significant target in oncology, particularly for non-small cell lung cancer . These inhibitors function by binding covalently to the mutated cysteine residue within the switch-II pocket of the KRAS protein, leading to anti-tumor activity . Beyond oncology, this structural motif is also explored in central nervous system (CNS) drug discovery, with related compounds being investigated as modulators of targets like the nociceptin receptor for potential treatments in pain, anxiety, and memory disorders . The specific ketone functional group in 5,8-Diazaspiro[3.5]nonan-6-one provides a versatile handle for further synthetic elaboration, making it a crucial building block for constructing diverse compound libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,8-diazaspiro[3.5]nonan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-4-8-5-7(9-6)2-1-3-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHJBLDCMRRWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis from Benzylamino Oxetane Derivatives (Patent CN113214290A)

A patented method describes a four-step synthesis starting from 3-((benzylamino)methyl)oxetane cycloalkane-3-ol as the raw material:

Step Reaction Description Reagents/Conditions Key Notes
1 Acylation of compound 1 with chloroacetyl chloride First base (triethylamine, pyridine, DIPEA, or K₂CO₃), dichloromethane, ≤10 °C to room temp, 16 h Formation of chloroacetylated intermediate (compound 2)
2 Self-cyclization of compound 2 Second base (NaH, LiHMDS, n-BuLi), inert atmosphere, solvent like THF Generates spirocyclic intermediate (compound 3)
3 Reduction of compound 3 LiAlH₄, inert atmosphere, solvent (e.g., ether), molar ratio 1:1.1-2 Produces compound 4 with reduced functionalities
4 Catalytic hydrogenation to remove benzyl protecting group H₂ gas (20-100 psi), Pd catalyst, 20-50 °C, 8-20 h, acetic acid as activator Yields 2,5-dioxa-8-azaspiro[3.5]nonane (compound 5), which can be converted to hydrochloride salt

This method is notable for using inexpensive, readily available starting materials and achieving the target spirocyclic compound through controlled cyclization and reduction steps.

Buchwald–Hartwig Amination and Alkylation Approaches

Research articles report the use of Buchwald–Hartwig amination to introduce nitrogen atoms into spirocyclic frameworks related to diazaspiro compounds:

  • Starting from tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, amination with aryl iodides followed by Boc deprotection and alkylation steps yield various diazaspiro derivatives.
  • Subsequent alkylation with benzyl bromide or bromoethylbenzene allows rapid access to functionalized diazaspiro compounds.
  • Deprotection with trifluoroacetic acid (TFA) and further alkylation steps provide final products structurally related to 5,8-diazaspiro[3.5]nonan-6-one derivatives.

These methods emphasize palladium-catalyzed cross-coupling reactions as a versatile tool for nitrogen incorporation and spirocyclic core elaboration.

Catalytic Asymmetric Synthesis via Tsuji–Trost Cyclization

Advanced synthetic routes employ asymmetric catalysis for the preparation of diketopiperazine derivatives containing the diazaspiro[3.5]nonane core:

  • Ugi multicomponent reactions generate precursors.
  • Palladium-catalyzed Tsuji–Trost cyclization (enantioselective or racemic) forms the spirocyclic diketopiperazine ring system.
  • Purification by silica gel chromatography yields the desired spirocyclic products with controlled stereochemistry.

Though focused on diketopiperazines, these methods provide insights into efficient spirocycle formation applicable to diazaspiro compounds.

Comparative Table of Key Preparation Methods

Method Starting Material Key Reactions Catalysts/Bases Conditions Advantages Limitations
Patent CN113214290A 3-((benzylamino)methyl)oxetane cycloalkane-3-ol Acylation, cyclization, reduction, catalytic hydrogenation Triethylamine, NaH, LiAlH₄, Pd catalyst Mild temperatures, inert atmosphere Cost-effective, scalable, good yields Multi-step, requires careful handling of reagents
Buchwald–Hartwig Amination (Literature) tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Pd-catalyzed amination, alkylation, deprotection Pd catalyst, TFA Room temp to reflux Versatile, allows functionalization Requires expensive catalysts, multiple steps
Tsuji–Trost Cyclization (Asymmetric synthesis) Ugi precursors Pd-catalyzed cyclization Pd(dba)₃, chiral ligands Room temp to 50 °C Enantioselective synthesis Complex catalyst systems, lower scalability

Research Findings and Optimization Notes

  • The use of triethylamine and pyridine as bases in acylation steps provides good control over reaction rates and yields.
  • Lithium aluminum hydride is effective for reducing intermediates but requires strict inert atmosphere conditions to avoid decomposition.
  • Catalytic hydrogenation under moderate hydrogen pressure (20-100 psi) and mild temperatures (20-50 °C) efficiently removes benzyl protecting groups without degrading the spirocyclic core.
  • Buchwald–Hartwig amination reactions benefit from the use of third-generation palladium precatalysts and mixed bases (NaOtBu/Cs₂CO₃) to improve yields and moisture tolerance.
  • Asymmetric Tsuji–Trost cyclization enables stereocontrolled synthesis, which may be critical for pharmaceutical applications involving chiral diazaspiro compounds.

Chemical Reactions Analysis

Types of Reactions

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative.

Scientific Research Applications

Synthesis Process

  • Starting Materials : Diamines and carbonyl compounds.
  • Reaction Conditions : Elevated temperatures in solvents like ethanol or methanol.
  • Purification : Recrystallization or chromatography to achieve desired purity.

Scientific Research Applications

The compound has been explored for its diverse applications in several scientific domains:

Chemistry

  • Building Block : It serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of derivatives with varied functionalities.
  • Antimicrobial Properties : Research indicates that 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride exhibits potential antimicrobial activity, making it a candidate for developing new antibacterial agents .
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, warranting further investigation into its mechanisms of action and efficacy against various cancer cell lines.

Medical Applications

  • Therapeutic Agent : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, including infections and cancer. The compound's ability to interact with specific molecular targets may lead to significant pharmacological effects.

Industrial Uses

  • Material Development : The compound is utilized in the development of new materials with unique properties, such as polymers and resins. Its spirocyclic structure contributes to enhanced stability and performance in industrial applications.

Mechanism of Action

The mechanism of action of 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are the subject of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

2.1.1. 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride

  • Molecular Formula : C₇H₁₂N₂O·ClH (vs. C₈H₁₃N₂O·ClH for the 5,8-diaza variant) .
  • Key Differences : The nitrogen atoms are positioned at the 2- and 7-positions instead of 5- and 8-, altering electronic distribution and hydrogen-bonding capabilities. This isomer exhibits distinct reactivity patterns, such as nucleophilicity at the secondary amine, and forms coordination complexes more readily due to its sp³-hybridized nitrogen .

2.1.2. 5-Methyl-5,8-diazaspiro[3.5]nonan-6-one

  • Molecular Formula: C₈H₁₄N₂O (non-hydrochloride form) .
  • Its SMILES string (CN1C(=O)CNCC12CCC2) highlights the methyl substitution, which may influence solubility and binding affinity compared to the unsubstituted parent compound .

6,7-Diazaspiro[4.5]decane Derivatives

  • Example : 10-Hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide .
  • LCMS data (m/z 727 [M+H]⁺) and longer HPLC retention times (1.27 minutes) suggest higher hydrophobicity compared to smaller spiro[3.5]nonane analogs .
Physicochemical and Pharmacological Data
Compound Molecular Formula LCMS [M+H]⁺ HPLC Retention (min) Key Properties
5,8-Diazaspiro[3.5]nonan-6-one HCl Not reported - - Limited solubility data; stability in acidic conditions inferred
5-Methyl variant C₈H₁₄N₂O - - Enhanced metabolic stability due to methyl group
Example 332 (EP 4374877) C₁₆H₂₀F₃N₃O₂ 411 1.18 High bioavailability; used in kinase inhibitors
6,7-Diazaspiro[4.5]decane derivative C₃₃H₂₈F₆N₆O₃ 727 1.27 Improved target binding; prolonged half-life

Biological Activity

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a unique spirocyclic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of approximately 140.19 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or protein synthesis pathways, although specific targets remain to be fully elucidated.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms that involve modulation of specific signaling pathways. For instance, its interaction with enzymes or receptors involved in cell proliferation could lead to reduced tumor growth rates.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations.
  • Synergistic Effects with Other Agents : Another investigation explored the compound's potential synergistic effects when combined with established chemotherapeutics. The combination therapy showed enhanced efficacy compared to monotherapy, indicating that this compound could be a valuable addition to existing cancer treatment regimens.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.
  • Receptor Modulation : It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

These interactions lead to downstream effects that ultimately contribute to its biological activity.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below.

Compound NameStructure TypeBiological ActivityUnique Features
5,8-Diazaspiro[3.5]nonan-6-one HClSpirocyclicAntimicrobial, AnticancerContains two nitrogen atoms in the ring
7-Oxa-2,5-diazaspiro[3.5]nonan-6-oneSpirocyclicLimited data availableDifferent heteroatom composition
5,8-Diaza-spiro[3.5]nonane-6-oneSpirocyclicAnticancer potentialStructural variations affecting activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves cyclization reactions using methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride as a starting material, followed by sequential functionalization (e.g., alkylation, amidation). Intermediates are characterized via LCMS (e.g., m/z 411 [M+H]⁺) and HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) to confirm structural integrity .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : LCMS and HPLC are critical. For example:

  • LCMS : Monitor molecular ion peaks (e.g., m/z 658 [M+H]⁺ for derivatives) to verify molecular weight.
  • HPLC : Use reverse-phase columns (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid) to assess purity. Retention times (e.g., 1.27–1.32 minutes) should align with reference standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses involving spirocyclic intermediates?

  • Methodological Answer : Key strategies include:

  • Temperature Control : Stirring intermediates at 80°C during alkylation steps to enhance reactivity .
  • Reagent Selection : Using N-ethyl-N-isopropylpropan-2-amine as a base to minimize side reactions in amidation .
  • Purification : Employ preparative HPLC with formic acid-containing mobile phases to isolate polar by-products .

Q. What strategies are effective in resolving discrepancies between theoretical and observed LCMS data for this compound?

  • Methodological Answer :

  • Adduct Identification : Check for common adducts (e.g., [M+Na]⁺ or [M+NH₄]⁺) if the observed m/z deviates slightly.
  • Isotopic Pattern Analysis : Confirm the presence of chlorine (Cl) isotopes in the hydrochloride salt, which should produce a distinct isotopic cluster .
  • Synthetic Reproducibility : Cross-validate results using reference protocols, such as those in patent examples with documented m/z values (e.g., 727 [M+H]⁺ for a derivative) .

Q. How should researchers approach the purification of this compound when dealing with polar by-products?

  • Methodological Answer :

  • HPLC Gradient Optimization : Use a gradient of MeCN/water (0.1% formic acid) to separate polar impurities. For example, a 50 x 330 mm C18 column can resolve closely eluting species .
  • Azeotropic Drying : Remove residual solvents (e.g., dioxane) by co-evaporating with toluene to prevent hydrolysis of sensitive intermediates .

Q. What are the critical considerations for ensuring the stability of this compound during storage and handling in experimental settings?

  • Methodological Answer :

  • Storage Conditions : Store at 0–6°C in airtight containers to prevent hygroscopic degradation .
  • Inert Atmosphere : Use nitrogen or argon during weighing to avoid oxidation of the spirocyclic core .

Q. How can structural modifications to the diazaspiro scaffold influence the compound's reactivity or interaction with biological targets?

  • Methodological Answer :

  • Scaffold Rigidity : The spirocyclic structure enforces conformational constraints, which can enhance binding selectivity to enzymes or receptors .
  • Functional Group Addition : Introducing fluorinated aryl groups (e.g., trifluoromethyl) improves metabolic stability and pharmacokinetic properties, as seen in derivatives with m/z 785 [M+H]⁺ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride
Reactant of Route 2
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.